1-Amino-7-isoquinolinemethanamine
Overview
Description
1-Amino-7-isoquinolinemethanamine is a derivative of isoquinoline . Isoquinoline is a heterocyclic aromatic organic compound and a structural isomer of quinoline . It’s also part of a large family of natural plant alkaloids .
Synthesis Analysis
The synthesis of isoquinoline derivatives has attracted considerable attention due to their wide range of biological activities . A simple and efficient one-pot synthesis of novel N-alkyl substituted-6-amino-7-nitro-8-aryl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile derivatives were synthesized using a multi-component reaction .Molecular Structure Analysis
Amino acids are molecules that possess an amino group (-NH2) and a carboxylic group (-COOH) attached to the same tetrahedral carbon atom, called an α-carbon . The α-amino acids differ from one another by distinct R-groups (referred to as side chains) that are attached to the same α-carbon .Chemical Reactions Analysis
Amines can undergo alkylation and acylation . Primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide . Alkylations of primary and secondary amines are difficult to control and often give mixtures of products .Physical and Chemical Properties Analysis
Amino acids are non-volatile crystalline solids, which melt or decompose at fairly high temperatures, in contrast to amines and carboxylic acids . They possess high dielectric constants and high dipole moment, reflecting the discrete separation of positive and negative charges in their dipolar ionic forms .Scientific Research Applications
Antimalarial Properties
Isoquinoline derivatives, such as chloroquine and its analogs, have been extensively studied for their antimalarial effects. These compounds, including 8-aminoquinolines, have shown promise in overcoming resistance to traditional antimalarial drugs. For instance, tafenoquine, an 8-aminoquinoline, has been highlighted for its efficacy in prophylaxis and radical cure of Plasmodium vivax malaria, underscoring the potential of these compounds in malaria management despite concerns regarding hemolytic toxicity in G6PD-deficient patients (Chu & Freedman, 2019).
Cancer Therapy
Isoquinoline compounds exhibit significant anticancer properties, primarily through mechanisms such as DNA interaction, cell cycle arrest, and apoptosis induction. The antitumor antibiotic streptonigrin, a 7-aminoquinoline derivative, has been recognized for its DNA-damaging capabilities, offering a basis for the development of analogs with enhanced therapeutic profiles and reduced side effects (Harding & Long, 1997). Additionally, aminoquinoline-based drugs have been repurposed for their anticancer adjuvant properties, showing synergistic effects with conventional chemotherapy and radiotherapy (Ferreira et al., 2021).
Neurological and Autoimmune Disorders
Isoquinolines also hold therapeutic potential in treating neurological and autoimmune disorders. Certain isoquinoline alkaloids have demonstrated neuroprotective, anti-addictive, and antidepressant-like activities, suggesting their utility in managing central nervous system disorders (Antkiewicz‐Michaluk et al., 2018). Moreover, chloroquine and hydroxychloroquine, related to the isoquinoline family, are known for their immunosuppressive activity, proving effective in systemic lupus erythematosus and rheumatoid arthritis treatments (Taherian et al., 2013).
Future Directions
Isoquinoline alkaloids have garnered a lot of attention in the scientific community due to their diverse biological activities against various infective pathogens and neurodegenerative disorders . This has resulted in the development of novel THIQ analogs with potent biological activity . The intramolecular charge transfer (ICT) of 1-aminoanthraquinone (AAQ) in the excited state strongly depends on its solvent properties .
Properties
IUPAC Name |
7-(aminomethyl)isoquinolin-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c11-6-7-1-2-8-3-4-13-10(12)9(8)5-7/h1-5H,6,11H2,(H2,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFXVXXUGDMGQAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2N)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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